Cas no 851952-05-1 (ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- 851952-05-1
- AB00670630-01
- ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- F0641-0704
- ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- AKOS024590461
-
- Inchi: 1S/C23H17F2N3O5S/c1-3-33-23(31)19-15-11-34-21(26-20(29)12-4-9-16(24)17(25)10-12)18(15)22(30)28(27-19)13-5-7-14(32-2)8-6-13/h4-11H,3H2,1-2H3,(H,26,29)
- InChI Key: BUMBOAMSJQFVRV-UHFFFAOYSA-N
- SMILES: S1C=C2C(C(=O)OCC)=NN(C3C=CC(=CC=3)OC)C(C2=C1NC(C1C=CC(=C(C=1)F)F)=O)=O
Computed Properties
- Exact Mass: 485.08569815g/mol
- Monoisotopic Mass: 485.08569815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 822
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 126Ų
- XLogP3: 4.7
ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0704-25mg |
ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-05-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0641-0704-3mg |
ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-05-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0704-4mg |
ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-05-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0641-0704-15mg |
ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-05-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0641-0704-100mg |
ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-05-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0641-0704-5μmol |
ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-05-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0704-5mg |
ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-05-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0704-75mg |
ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-05-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0641-0704-10mg |
ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-05-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0704-40mg |
ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-05-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
Additional information on ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
Comprehensive Guide to Ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851952-05-1)
Ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851952-05-1) is a specialized organic compound with a unique molecular structure that combines a thienopyridazine core with fluorinated and methoxy-substituted aromatic groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. Researchers are particularly interested in its role in developing novel therapeutic agents, given its structural complexity and functional diversity.
The compound's thieno[3,4-d]pyridazine scaffold is a key feature, as this heterocyclic system is known for its versatility in medicinal chemistry. The presence of the 3,4-difluorobenzamido moiety enhances its potential for binding to biological targets, while the 4-methoxyphenyl group contributes to its lipophilicity and metabolic stability. These attributes make ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate a promising candidate for further exploration in drug discovery programs.
In recent years, the demand for fluorinated compounds like 851952-05-1 has surged, driven by the growing interest in fluorine-containing pharmaceuticals. Fluorine atoms are known to improve the bioavailability and binding affinity of drug molecules, making them a hot topic in modern medicinal chemistry. This compound's difluorobenzamido group aligns with this trend, positioning it as a valuable building block for researchers working on next-generation therapeutics.
From a synthetic chemistry perspective, ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate offers intriguing possibilities. Its ester functionality (ethyl carboxylate) provides a handle for further derivatization, enabling the creation of diverse analogs for structure-activity relationship studies. This flexibility is particularly valuable in optimizing lead compounds for improved pharmacokinetic properties.
The compound's potential applications extend beyond pharmaceuticals. Its unique structure could be explored in materials science, particularly in the development of organic semiconductors or fluorescent probes. The thieno[3,4-d]pyridazine core, with its extended π-conjugation system, may exhibit interesting electronic properties that could be harnessed in optoelectronic devices.
Quality control and characterization of 851952-05-1 are critical for research applications. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are typically employed to ensure purity and confirm structural integrity. Researchers working with this compound should pay particular attention to its stability under various conditions, as the 4-oxo-3H,4H-thieno[3,4-d]pyridazine moiety may be sensitive to environmental factors.
For those sourcing ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, it's important to work with reputable suppliers who can provide comprehensive analytical data and proper storage recommendations. The compound's shelf life and handling requirements should be carefully considered to maintain its research utility.
In conclusion, CAS No. 851952-05-1 represents an exciting opportunity for researchers exploring novel heterocyclic compounds. Its combination of fluorinated and methoxy-substituted aromatic systems with a thienopyridazine core offers multiple avenues for investigation in drug discovery and materials science. As the scientific community continues to explore fluorinated heterocycles, compounds like this will likely play an increasingly important role in advancing both pharmaceutical and materials research.
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